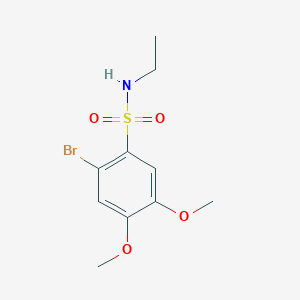![molecular formula C18H18BrN3O4 B299720 5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide](/img/structure/B299720.png)
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide, commonly known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research. It was first discovered as a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Since then, BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
BAY 11-7082 exerts its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as cytokines, and activates the expression of genes involved in inflammation and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its activation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the production of amyloid beta peptides in Alzheimer's disease. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of BAY 11-7082. One potential application is in the development of novel cancer therapies. BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further studies are needed to determine its potential as a therapeutic agent. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, and further studies are needed to determine its efficacy in preclinical models. Finally, the potential off-target effects of BAY 11-7082 need to be further investigated to ensure the accuracy of experimental results.
Synthesis Methods
The synthesis of BAY 11-7082 involves several steps, starting from commercially available starting materials. The detailed synthesis procedure has been published in several scientific journals and involves the use of various reagents and solvents. The final product is obtained as a white solid, which is then purified by recrystallization.
Scientific Research Applications
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Inflammation is also a significant target of BAY 11-7082, and it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the production of amyloid beta peptides.
properties
Product Name |
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide |
|---|---|
Molecular Formula |
C18H18BrN3O4 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18BrN3O4/c19-14-9-13(10-20-11-14)18(24)21-15-1-3-16(4-2-15)26-12-17(23)22-5-7-25-8-6-22/h1-4,9-11H,5-8,12H2,(H,21,24) |
InChI Key |
JJKCBRXJDPHTQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)





![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

